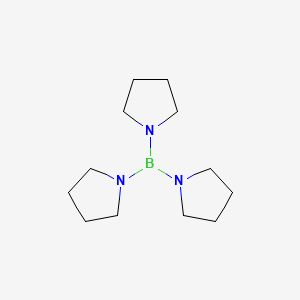

Tris(pyrrolidino)borane

描述

Significance within Amino Borane (B79455) Chemistry and Beyond

The significance of Tris(pyrrolidino)borane in the field of aminoborane (B14716983) chemistry is primarily demonstrated through its role as a key synthetic intermediate. Research has established it as a precursor for the synthesis of tetra(pyrrolidino)diborane(4). birzeit.edu This subsequent compound, a diborane(4) (B1213185) derivative, is itself an important intermediate for producing bis(pinacolato)diborane(4), a widely used reagent in organic synthesis for borylation reactions. birzeit.edu The crystal structure of this compound has been determined, providing fundamental data for structural and theoretical studies. birzeit.edu

Beyond its direct synthetic applications, the chemistry of aminoboranes like this compound is part of a larger, highly active field of research. Amine-borane adducts are investigated for their potential in chemical hydrogen storage, a critical area for future energy solutions. researchgate.netrsc.orgresearchgate.net The dehydrogenation of these compounds is a key research focus. researchgate.net Furthermore, the broader class of boron-nitrogen compounds is being explored for applications in materials science, including the development of luminescent materials for technologies like organic light-emitting diodes (OLEDs). researchgate.net

Historical Context of Boron-Nitrogen Compounds Research

Research into boron-nitrogen (B-N) compounds has a rich and extensive history. For many decades, these compounds have been of interest for their utility as robust materials, such as the superhard abrasive cubic boron nitride (c-BN) and the lubricant hexagonal boron nitride (h-BN), which is isoelectronic to graphite. researchgate.netwikipedia.org The fundamental interest in molecules containing B-N bonds also stems from their isoelectronic relationship to unsaturated organic compounds like alkenes. researchgate.net

The field gained significant momentum with groundbreaking research on boron compounds, which was recognized with Nobel Prizes in Chemistry in 1976 and 1979. researchgate.net Over the last 80 years, specific B-N compounds like ammonia (B1221849) borane and its derivatives have been the subject of intense study, particularly for their potential in energy storage applications. researchgate.netrsc.org This historical work has laid the foundation for contemporary investigations into a wide array of B-N-H compounds for hydrogen storage and as analogues to organic molecules. uow.edu.au

Overview of Academic Research Trajectories for this compound

The primary academic research trajectory for this compound has been its characterization and application as a synthetic precursor. A significant focus has been on its use in the preparation of tetra(pyrrolidino)diborane(4). birzeit.edu This line of research positions this compound as a crucial starting material for accessing more complex diborane(4) reagents that are pivotal in organic chemistry. birzeit.edu The determination of its crystal structure was a key step in this research, providing essential structural information. birzeit.edu

While direct research into other applications is less documented, the broader research trends in aminoborane chemistry suggest potential future trajectories. These include:

Dehydrocoupling and Polymer Synthesis: General research into the dehydrocoupling of amine-boranes aims to produce new types of polymers, such as polyaminoboranes. researchgate.net

Hydrogen Storage: The overarching goal of using amine-boranes for chemical hydrogen storage continues to drive research into the synthesis and dehydrogenation properties of various B-N compounds. researchgate.netresearchgate.net

Catalysis: While much of the work in borane-based Lewis acid catalysis has focused on highly fluorinated compounds like tris(pentafluorophenyl)borane (B72294), the fundamental principles could inspire new research into the catalytic potential of aminoboranes. organic-chemistry.orgresearchgate.netrsc.org

Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₄BN₃ | alfa-chemistry.com |

| Molecular Weight | 221.15 g/mol | alfa-chemistry.com |

| CAS Number | 4426-24-8 | alfa-chemistry.comlocalpharmaguide.comchemicalbook.com |

| Melting Point | 56-60 °C | alfa-chemistry.comlocalpharmaguide.comchemicalbook.com |

| Boiling Point | 308.4 °C at 760 mmHg | alfa-chemistry.com |

| Density | 1.04 g/cm³ | alfa-chemistry.com |

| Flash Point | 140.3 °C | alfa-chemistry.com |

属性

IUPAC Name |

tripyrrolidin-1-ylborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24BN3/c1-2-8-14(7-1)13(15-9-3-4-10-15)16-11-5-6-12-16/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUDDMWQHIFUQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(N1CCCC1)(N2CCCC2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24BN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399547 | |

| Record name | Tris(pyrrolidino)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4426-24-8 | |

| Record name | 1,1′,1′′-Borylidynetris[pyrrolidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(pyrrolidino)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(pyrrolidino)borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tris Pyrrolidino Borane and Its Derivatives

Diverse Synthetic Routes and Precursor Chemistry

The synthesis of Tris(pyrrolidino)borane, a key reagent and precursor in boron chemistry, primarily relies on the reaction of a suitable boron precursor with pyrrolidine (B122466). The most common and direct method involves the aminolysis of boron trihalides.

A foundational route to this compound involves the reaction of boron trichloride (B1173362) (BCl₃) with an excess of pyrrolidine. This reaction is typically carried out in an inert solvent, such as hexane (B92381) or toluene (B28343), to facilitate the reaction and the subsequent workup. The stoichiometry of the reaction requires at least three equivalents of pyrrolidine for every one equivalent of boron trichloride. A fourth equivalent of pyrrolidine is often used to act as a base to sequester the hydrogen chloride (HCl) byproduct that is formed, resulting in the formation of pyrrolidinium (B1226570) chloride.

The choice of the boron precursor is critical. While boron trichloride is frequently used, other boron halides like boron trifluoride (BF₃) or boron tribromide (BBr₃) can also be employed. However, the reactivity and the nature of the leaving group (halide) can influence the reaction conditions and the purity of the final product.

Another potential, though less commonly cited, route could involve the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). The reaction with pyrrolidine would lead to the formation of this compound with the evolution of hydrogen gas. This method offers the advantage of avoiding the formation of halide salts, which can sometimes complicate purification.

The synthesis of derivatives of this compound can be achieved by starting with substituted pyrrolidines. For instance, using a chiral pyrrolidine derivative would result in a chiral Tris(amino)borane, which could have applications in asymmetric synthesis.

Optimized Reaction Conditions and Scalability Considerations in Laboratory Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound in a laboratory setting. Key parameters that are typically optimized include temperature, solvent, stoichiometry, and reaction time.

For the reaction of boron trichloride with pyrrolidine, the reaction is often initiated at low temperatures (e.g., 0 °C or even -78 °C) to control the initial exothermic reaction. The pyrrolidine is added dropwise to a solution of boron trichloride in an inert solvent. After the initial addition, the reaction mixture is gradually allowed to warm to room temperature and may be heated to ensure the completion of the reaction.

The choice of solvent is important for both the reaction and the workup. Non-polar solvents like hexane or toluene are preferred as they allow for the easy precipitation of the pyrrolidinium chloride byproduct, which can then be removed by filtration.

In terms of scalability, the primary challenge is managing the exothermicity of the reaction, especially during the initial addition of the amine to the boron trihalide. On a larger scale, efficient heat dissipation is critical to prevent side reactions and ensure safety. The filtration of the salt byproduct can also become more challenging at a larger scale, potentially requiring specialized filtration equipment. The use of borane complexes instead of boron trihalides could offer scalability advantages due to the absence of a solid byproduct, simplifying the workup process.

Table 1: Illustrative Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Rationale |

| Boron Precursor | Boron Trichloride (BCl₃) | Readily available and reactive. |

| Amine | Pyrrolidine | The desired amino group for the final product. |

| Stoichiometry | 1:4 (BCl₃:Pyrrolidine) | 3 equivalents for substitution, 1 equivalent as a base. |

| Solvent | Anhydrous Hexane | Inert, facilitates precipitation of byproduct. |

| Initial Temperature | 0 °C | To control the initial exothermic reaction. |

| Reaction Temperature | Room Temperature to Reflux | To drive the reaction to completion. |

| Reaction Time | 2-12 hours | Dependent on scale and reaction temperature. |

| Workup | Filtration followed by solvent removal | To remove the salt byproduct and isolate the product. |

Comparative Analysis of Preparation Strategies

A comparative analysis of the primary synthetic strategies for this compound highlights the trade-offs between different approaches.

The alternative route using borane complexes (e.g., BH₃·THF) presents a more atom-economical approach as the only byproduct is hydrogen gas. This simplifies the purification process significantly, as the gas can be safely vented, and the product can be isolated by simply removing the solvent. However, the starting borane complexes can be more expensive and sensitive to air and moisture than boron trihalides. The reaction kinetics might also be slower compared to the highly reactive boron trihalides.

Table 2: Comparative Analysis of Synthetic Routes

| Feature | Boron Trihalide Method | Borane Complex Method |

| Precursors | BCl₃, Pyrrolidine | BH₃·THF, Pyrrolidine |

| Byproducts | Pyrrolidinium Chloride (solid) | Hydrogen (gas) |

| Workup | Filtration required | Solvent removal |

| Advantages | Readily available precursors, fast reaction | Atom economical, clean reaction |

| Disadvantages | Byproduct removal can be difficult | More expensive precursors, potentially slower |

| Scalability | Heat management and filtration are key concerns | Gas evolution needs to be managed |

Electronic Structure and Bonding in Tris Pyrrolidino Borane

Theoretical and Computational Analysis of Electron Distribution

Theoretical and computational methods, such as Density Functional Theory (DFT), provide profound insights into the electron distribution within Tris(pyrrolidino)borane. These analyses reveal a complex electronic landscape governed by the electronegativity differences between boron, nitrogen, and the surrounding atoms, as well as the delocalization of electrons.

Computational studies on aminoboranes indicate a significant transfer of electron density from the nitrogen atoms to the boron atom. roaldhoffmann.com For instance, in the parent aminoborane (B14716983) (H₂NBH₂), calculations show a total charge transfer of 0.28 electrons from the NH₂ group to the BH₂ group. roaldhoffmann.com While specific values for this compound require dedicated calculations, the trend of nitrogen-to-boron electron donation is a fundamental characteristic of these compounds. This charge transfer results in a polarized B-N bond, though the actual charge distribution can be counterintuitive to what formal Lewis structures might suggest. roaldhoffmann.com

Topological analysis of the electron localization function (ELF) is a powerful tool for quantitatively describing the electron density distribution. mdpi.com In related boron-nitrogen compounds, ELF analysis helps to characterize the nature of the bonding, distinguishing between covalent, dative, and intermediate interactions. mdpi.com For this compound, such an analysis would likely show a high degree of electron localization in the N-C and C-C bonds of the pyrrolidine (B122466) rings and a more complex distribution in the B-N bonding regions.

Nature of Boron-Nitrogen Bonding within the Pyrrolidino Framework

The bond between boron and nitrogen in this compound is not a simple single bond. It possesses a significant degree of double bond character due to a dative pπ-pπ interaction. This involves the donation of the lone pair of electrons from the sp²-hybridized nitrogen atom into the formally vacant pz orbital of the sp²-hybridized boron atom. rsc.org This back-bonding is a crucial feature of aminoboranes and significantly influences their geometry and reactivity.

This partial double bond character results in a B-N bond length that is shorter than a typical B-N single bond but longer than a B=N double bond. For comparison, the terminal B–N distance in dimethylamino[(dimethylboryl)methylamino]methylborane, which is considered to have significant π-bonding, is approximately 140.5-141.3 pm. rsc.org In contrast, a central B-N single bond in the same molecule measures around 149.3 pm. rsc.org The B-N bond length in this compound is expected to fall within this intermediate range, reflecting the partial π-character.

The planarity around both the boron and nitrogen atoms is another consequence of this pπ-pπ interaction. The sum of the bond angles around the boron atom is expected to be 360.0°, and similarly, the nitrogen atoms also tend towards a planar or near-planar geometry to maximize the overlap of the p-orbitals. uu.nl

Quantum Theory of Atoms in Molecules (QTAIM) analysis on related systems suggests that the B-N bond can be classified as an intermediate interaction, exhibiting characteristics of both polar covalent and dative bonds. mdpi.com This is often indicated by a high positive Laplacian of the electron density (∇²ρ(r)) and a negative local energy density (H(r)) at the bond critical point. mdpi.com

| Bond Parameter | Description | Significance in this compound |

| B-N Bond Length | The distance between the boron and nitrogen nuclei. | Expected to be shorter than a typical B-N single bond due to partial double bond character. |

| Sum of Angles at Boron | The sum of the N-B-N bond angles. | Expected to be approximately 360°, indicating a trigonal planar geometry around the boron atom. |

| Sum of Angles at Nitrogen | The sum of the angles around the nitrogen atom within each pyrrolidino group. | Tends towards 360°, indicating sp² hybridization and planarity to facilitate pπ-pπ overlap. |

| Rotational Barrier | The energy required to rotate around the B-N bond. | Higher than that of a single bond, providing further evidence of partial double bond character. |

Influence of Pyrrolidino Substituents on Boron Center Properties

The nature of the substituents on the nitrogen atoms plays a critical role in modulating the electronic properties of the central boron atom. In this compound, the three pyrrolidino groups collectively influence the Lewis acidity of the boron center.

The pyrrolidine ring, being a secondary amine derivative, is an effective electron-donating group. nih.gov The nitrogen lone pair is readily available for donation to the boron atom. This electron donation significantly reduces the Lewis acidity of the boron center compared to boranes with less electron-donating or electron-withdrawing substituents. scholaris.caacs.org For example, replacing hydrogen atoms with alkyl groups on the nitrogen in amine-borane adducts generally leads to stronger dative bonds. acs.org

| Substituent Property | Influence on Boron Center | Comparison/Effect |

| Electron-Donating Nature | The nitrogen lone pairs of the pyrrolidino groups donate electron density to the boron atom. | This donation reduces the Lewis acidity of the boron center, making it less electrophilic. acs.org |

| Steric Hindrance | The three pyrrolidino rings create a sterically congested environment around the boron. | This can sterically protect the boron atom from approaching nucleophiles and influence the molecule's conformational preferences. |

| Cyclic Structure | The pyrrolidine ring's geometry imposes conformational rigidity compared to acyclic dialkylamino groups. | This can affect the planarity at the nitrogen atom and the efficiency of the pπ-pπ overlap with the boron center. |

Reactivity and Mechanistic Investigations of Tris Pyrrolidino Borane

Lewis Acidity and Basicity Profile in Reaction Systems

The Lewis acidity of boranes is a critical parameter that dictates their catalytic activity in a vast array of chemical reactions. For Tris(pyrrolidino)borane, the central boron atom is bonded to three nitrogen atoms of the pyrrolidine (B122466) rings. This configuration allows for significant pπ-pπ bonding, where the lone pair of electrons on each nitrogen atom is donated into the vacant p-orbital of the boron atom. This strong intramolecular Lewis acid-base interaction effectively quenches the electrophilicity of the boron center.

Experimental Quantification of Lewis Acidity (e.g., Gutmann-Beckett, FIA/HIA studies)

A thorough review of scientific literature indicates a notable absence of experimental quantification of the Lewis acidity of this compound using established methods such as the Gutmann-Beckett or Childs methods. researchgate.net Similarly, data from fluoride (B91410) or hydride ion affinity (FIA/HIA) studies, which are common computational and experimental benchmarks for Lewis acidity, are not reported for this specific compound.

This lack of data is likely a direct consequence of the compound's structure. As a triaminoborane, its Lewis acidity is expected to be very low, rendering it unsuitable for applications that require strong Lewis acid catalysis. Researchers typically focus on highly electrophilic boranes, such as tris(pentafluorophenyl)borane (B72294), for these quantitative studies, leaving less Lewis-acidic compounds like this compound largely unexamined in this context.

Computational Modeling of Lewis Acidity and Adduct Formation

Consistent with the lack of experimental data, specific computational studies aimed at modeling the Lewis acidity or the formation of Lewis adducts with this compound are not prominent in the chemical literature. Computational efforts in boron chemistry have predominantly targeted the understanding and prediction of reactivity in highly Lewis-acidic systems or those involved in Frustrated Lewis Pair (FLP) chemistry, a domain where the pronouncedly low acidity of this compound makes it an unlikely candidate for study.

Role in Reductive Transformations and Hydride Chemistry

The application of this compound in transformations is documented, though not as a catalyst for reductions but rather as a stoichiometric reagent in other reactions, such as amidation.

Mechanistic Pathways of Reduction Reactions

Mechanistic investigations into the role of this compound as a catalyst for reductive transformations are not found in the surveyed literature. However, its use as a stoichiometric reagent in the direct amidation of carboxylic acids has been explored. ucl.ac.uk In this context, it does not act as a catalyst but as a coupling reagent. The reaction requires a full equivalent of this compound to proceed to completion, indicating that the borane (B79455) is consumed during the reaction. ucl.ac.uk The proposed mechanism involves the activation of the carboxylic acid, although detailed mechanistic studies are limited. ucl.ac.uk It does not participate in hydride chemistry in the manner of borohydrides or catalytic systems that activate silanes.

Scope and Selectivity in Organic Synthesis

The primary synthetic application reported for this compound that aligns with the theme of reactivity is its use as a stoichiometric reagent for the amidation of carboxylic acids with amines. ucl.ac.uk This method has been shown to be effective for a range of substrates. For instance, the reaction between various carboxylic acids and amines proceeds at room temperature or under reflux in benzene (B151609) to yield the corresponding amides. ucl.ac.uk The requirement of a 1:1 stoichiometric ratio of the borane to the acid for full conversion highlights its role as a reagent rather than a catalyst. ucl.ac.uk

| Carboxylic Acid | Amine | Conditions | Yield |

|---|---|---|---|

| Phenylacetic acid | Benzylamine | 1 equiv. Borane, rt | >98% |

| Benzoic acid | Benzylamine | 1 equiv. Borane, rt | >98% |

| 4-Nitrobenzoic acid | Benzylamine | 1 equiv. Borane, rt | >98% |

| 4-Methoxybenzoic acid | Benzylamine | 1 equiv. Borane, rt | >98% |

| Pivalic acid | Benzylamine | 1 equiv. Borane, Benzene reflux | >98% |

Participation in Hydroboration Reactions

This compound is not utilized as a reagent for hydroboration reactions. The fundamental requirement for a hydroborating agent is the presence of a boron-hydride (B-H) bond that can be added across a double or triple bond. This compound lacks any B-H bonds, featuring three stable boron-nitrogen (B-N) bonds instead. Consequently, it is chemically incapable of participating in hydroboration reactions, and no such reactivity is reported in the literature. researchgate.netucl.ac.uk

Concerted and Stepwise Mechanisms in Hydroboration

Detailed mechanistic studies specifically investigating the role of this compound in hydroboration reactions, including the distinction between concerted and stepwise pathways, are not extensively documented in the reviewed literature. While hydroboration reactions are generally understood to proceed through a concerted, syn-addition mechanism involving a four-membered transition state, the specific influence of the sterically demanding and electronically distinct pyrrolidino groups on this mechanism for this compound has not been a focus of in-depth investigation. masterorganicchemistry.comredalyc.orgscielo.org.boredalyc.orgumich.edu General principles of hydroboration suggest that the reaction is a single-step process, which precludes the formation of a discrete carbocation intermediate and subsequent rearrangements. purdue.edu The reaction is initiated by the concerted syn-addition of the B-H bond across a double bond. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Hydroboration Processes

Specific studies detailing the regioselectivity and stereoselectivity of hydroboration reactions using this compound are not prominently featured in the available scientific literature. The general principles of hydroboration dictate that the addition of the borane to an unsymmetrical alkene typically occurs with the boron atom adding to the less substituted carbon (anti-Markovnikov addition) and the hydrogen atom to the more substituted carbon. masterorganicchemistry.comscielo.org.boorganic-chemistry.org This regioselectivity is primarily governed by steric factors, with the bulkier boron-containing group favoring the less sterically hindered position, and to a lesser extent by electronic factors. redalyc.orgscielo.org.boredalyc.org

The stereoselectivity of hydroboration is characterized by syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comredalyc.orgscielo.org.bo This results in a cis-stereochemistry of the addition product. purdue.edu While these principles are well-established for a variety of boranes, the specific impact of the three pyrrolidino substituents on the degree of regio- and stereocontrol in hydroboration reactions with this compound has not been systematically investigated or reported. The steric bulk of the pyrrolidino groups would be expected to enhance regioselectivity, but quantitative data or specific examples are lacking in the reviewed literature.

Mechanisms of C-X Bond-Forming Reactions (X = C, N, O, S, P)

C-C Bond Formation Mechanisms

The involvement of this compound in mediating or catalyzing C-C bond formation reactions is not a well-documented area of its chemistry. While boranes, particularly triarylboranes like tris(pentafluorophenyl)borane (B(C6F5)3), are known to catalyze various C-C bond-forming processes, there is a lack of specific research detailing similar applications for this compound. nih.govkyushu-u.ac.jp The mechanisms of such reactions often involve the Lewis acidic character of the borane activating a substrate towards nucleophilic attack. However, the specific reactivity of this compound in this context has not been explored in the reviewed literature.

C-N Bond Formation Mechanisms, including Amidation Reactions

This compound has been identified as a stoichiometric reagent for the direct amidation of carboxylic acids. ucl.ac.uk The mechanism of this transformation is proposed to involve the initial formation of an ionic species, which then reacts with the carboxylic acid to form a bis(dialkylamino)acyloxyboron intermediate. This intermediate subsequently reacts with a liberated amine molecule to yield the final amide product. ucl.ac.uk In the case of this compound, the pyrrolidine moiety acts as both the amidation reagent and the amine donor. ucl.ac.uk

The reaction requires a full equivalent of this compound for complete conversion to the corresponding amide. ucl.ac.uk For less reactive carboxylic acids, such as those with phenyl or t-butyl substituents, more forcing conditions like refluxing in benzene and extended reaction times are necessary. ucl.ac.uk

| Carboxylic Acid (RCOOH) | Conditions | Amide Yield (%) | Reference |

| Phenylacetic acid | Room Temperature | High | acs.org |

| Phenylacetic acid (0.33 equiv. reagent) | 48 hours | 33 | acs.org |

| Benzoic acid | Refluxing Benzene | Moderate | ucl.ac.uk |

| p-Toluic acid | Refluxing Benzene | Moderate | ucl.ac.uk |

| Acetic acid | Room Temperature | High | ucl.ac.uk |

| Pivalic acid | Refluxing Benzene | 62 | ucl.ac.ukacs.org |

This table summarizes the reported yields for the amidation of various carboxylic acids using this compound.

While the general mechanism has been postulated, detailed kinetic and computational studies to further elucidate the intermediates and transition states specifically for this compound-mediated amidation are not extensively available. The reaction is a notable example of early developments in boron-mediated amidation reactions. ucl.ac.uk

C-O and C-S Bond Formation Mechanistic Studies

There is a notable lack of information in the scientific literature regarding the mechanistic studies of this compound in C-O and C-S bond formation reactions. While boranes can be involved in reactions such as the dehydrocoupling of alcohols and thiols, leading to B-O and B-S bond formation, which can be precursors for C-O and C-S bonds, specific studies detailing the reactivity and mechanisms with this compound are not available. rsc.org The general field of borane-catalyzed C-O and C-S bond formation is an active area of research, but the focus has been on other types of boranes, such as B(C6F5)3. cardiff.ac.uk

Involvement in Phosphorus and Other Heteroatom Chemistry

The role of this compound in phosphorus and other heteroatom chemistry is not extensively documented. While phosphine-borane adducts are crucial intermediates in organophosphorus chemistry, often used for protection and stereocontrol, the specific interactions and reactions of this compound with phosphorus compounds have not been a significant focus of research. nih.govbeilstein-journals.orgbeilstein-journals.org The deprotection of phosphine-borane adducts can sometimes be achieved using amines like pyrrolidine. dokumen.pub However, this does not directly implicate this compound in the primary bond-forming or mechanistic pathways of organophosphorus chemistry. The broader field of B-P bond formation via dehydrocoupling has been explored, but typically with other borane catalysts. rsc.org

Intermolecular and Intramolecular Reactivity Patterns

The reactivity of this compound, as a member of the broader class of tris(amino)boranes, is characterized by the interplay of the electron-donating pyrrolidino groups and the Lewis acidic boron center. The pπ-pπ conjugation between the nitrogen lone pairs and the vacant p-orbital of the boron atom significantly influences its electronic properties and, consequently, its reaction pathways. researchgate.net This section explores the key intermolecular and intramolecular reactivity patterns of this compound and related tris(amino)boranes, drawing upon mechanistic investigations and observed chemical transformations.

A common reaction pathway for tris(dialkylamino)boranes involves the cleavage of the boron-nitrogen (B-N) bond. This can be initiated by various reagents, leading to the formation of new boron-containing compounds. For instance, compounds like boron trichloride (B1173362) (BCl₃), diborane (B8814927) ((BH₃)₂), hydrogen chloride (HCl), and methyl iodide (CH₃I) have been shown to cleave the B-N bonds in tris(dialkylamino)boranes. researchgate.net

Tris(amino)boranes can also undergo transamination reactions with primary or secondary amines. This equilibrium-driven process provides a convenient route for the synthesis of different aminoboranes by exchanging the amino substituents. researchgate.net

In the context of modern synthetic chemistry, aminoboranes have been investigated as components of "frustrated Lewis pairs" (FLPs). The steric hindrance provided by the bulky amino groups can prevent the classical acid-base neutralization, leading to unique reactivity with small molecules such as carbon dioxide (CO₂) and dihydrogen (H₂). acs.orgresearchgate.net This reactivity has significant implications for catalysis and small molecule activation.

Furthermore, the interaction of boranes with transition metal complexes has been a subject of study. Reactions with metal alkoxides can lead to either alkoxide-hydride exchange or the formation of Lewis acid adducts, depending on the nature of the borane and the metal center. rsc.orgnih.gov These reactions are crucial in the development of new catalytic systems. rsc.org The catalytic dehydrocoupling of amine-borane adducts, often facilitated by transition metal complexes, represents another important area of reactivity, with applications in chemical hydrogen storage. acs.orgnih.gov

The following tables summarize key reactivity patterns observed for tris(amino)boranes, which provide a framework for understanding the potential reactivity of this compound.

Table 1: Intermolecular Reactions of Tris(amino)boranes

| Reaction Type | Reagent(s) | Product Type(s) | Reference(s) |

| B-N Bond Cleavage | BCl₃, (BH₃)₂, HCl, CH₃I | Haloboranes, Borane Adducts, etc. | researchgate.net |

| Transamination | Primary or Secondary Amines | New Tris(amino)boranes | researchgate.net |

| Frustrated Lewis Pair Activation | CO₂, H₂ | Carbamate/Formate Adducts, Dihydrogen Adducts | acs.orgresearchgate.net |

| Reaction with Metal Alkoxides | Transition Metal Alkoxides | Metal Tetrahydroborates, Lewis Acid Adducts | rsc.orgnih.gov |

| Catalytic Dehydrocoupling | Amine-Borane Adducts (in presence of catalyst) | Polyaminoboranes, Borazines | acs.orgnih.gov |

| Petasis Boron-Mannich Reaction | Boronic Acid, Amine, Carbonyl | Functionalized Amines | acs.org |

Table 2: Mechanistic Insights into Tris(amino)borane Reactivity

| Mechanistic Feature | Description | Significance | Reference(s) |

| pπ-pπ Conjugation | Interaction between nitrogen lone pairs and the empty boron p-orbital. | Stabilizes the B-N bond and influences the Lewis acidity of boron. | researchgate.net |

| Lewis Acidity/Basicity | The boron center acts as a Lewis acid, while the nitrogen atoms are Lewis bases. | Dictates the interaction with various nucleophiles and electrophiles. | researchgate.net |

| Steric Hindrance | The bulk of the amino groups can prevent direct adduct formation, leading to FLP reactivity. | Enables the activation of small molecules. | acs.orgresearchgate.net |

| Substituent Effects | The nature of the alkyl or aryl groups on the nitrogen atoms modifies the electronic and steric properties. | Allows for the fine-tuning of reactivity for specific applications. | researchgate.net |

While detailed mechanistic studies specifically on this compound are not extensively documented in the provided search results, the general principles of aminoborane (B14716983) reactivity can be applied. The pyrrolidino substituent, being a cyclic secondary amine, is expected to confer a degree of steric bulk and specific electronic properties that will influence its participation in the reactions outlined above. Further research focusing directly on this compound is necessary to fully elucidate its unique intermolecular and intramolecular reactivity patterns.

Tris Pyrrolidino Borane in Catalysis and Coordination Chemistry

As a Reagent in Stoichiometric Organic Transformations

Tris(pyrrolidino)borane primarily serves as a precursor in the synthesis of other valuable boron-containing reagents. Its role in stoichiometric organic transformations is largely centered on its conversion to other reactive species. A notable example is its use in the preparation of tetra(pyrrolidino)diborane(4). researchgate.net This transformation highlights its utility as a building block for creating compounds with boron-boron bonds, which are themselves important reagents in organic synthesis. researchgate.netresearchgate.net The crystal structure of this compound has been determined, providing fundamental data for understanding its reactivity and steric profile. researchgate.net

As a Component in Homogeneous Catalytic Systems

The application of aminoboranes in homogeneous catalysis is a growing field. While highly fluorinated organoboranes have been extensively studied for their Lewis acidity and catalytic activity, the potential of aminoboranes like this compound is an area of active investigation. nih.govnih.gov Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, which can offer advantages in terms of selectivity and reaction conditions. nih.govresearchgate.net

Main Group Element Catalysis Mediated by Boron Species

Catalysis driven by main group elements, particularly boron, offers a sustainable alternative to traditional transition metal catalysts. chemrxiv.org Boron-based catalysts, such as Tris(pentafluorophenyl)borane (B72294), are known to facilitate a variety of transformations, including hydroboration and dehydrogenation. nih.govacs.org These reactions often leverage the Lewis acidic nature of the boron center to activate substrates. The development of new boron-based catalysts is crucial for expanding the scope of metal-free catalytic reactions.

Transition Metal-Free Catalysis

The push towards more sustainable chemical processes has intensified research into transition metal-free catalysis. acs.org Boron compounds are at the forefront of this movement. For instance, the combination of B(C₆F₅)₃ and various hydrosilanes can catalyze the reduction of carbonyls and the cleavage of ether bonds. mdpi.comnih.gov These systems operate through hydride transfer mechanisms mediated by the borane (B79455). The design of novel boron-based catalysts is a key strategy in replacing precious metal catalysts for a range of organic transformations. chemrxiv.orgresearchgate.net

Formation and Reactivity of Boron-Containing Complexes and Adducts

The coordination chemistry of boranes is fundamental to their function in catalysis and stoichiometric reactions. Boranes act as Lewis acids, forming adducts with Lewis bases such as amines, phosphines, and ethers. researchgate.netnih.govrsc.org The stability and reactivity of these adducts are influenced by both electronic and steric factors. For example, amine-borane adducts are well-studied for their potential in chemical hydrogen storage and as precursors to other materials. nih.govmdpi.com The study of polypyrazolylborate ligands, known as scorpionates, provides a rich example of how ligands can be designed to control the coordination environment and reactivity of a metal center, a principle that also applies to the complexes formed by boranes. semanticscholar.org

The table below summarizes key interactions and resulting species in boron coordination chemistry.

| Lewis Acid | Lewis Base | Adduct/Complex Type | Significance |

| Borane (general) | Amine | Amine-Borane Adduct | Hydrogen storage, synthetic precursors researchgate.netmdpi.com |

| Borane (general) | Phosphine | Phosphine-Borane Adduct | Precursors for dehydrocoupling reactions nih.gov |

| This compound | (self) | Precursor for Diborane(4) (B1213185) | Synthesis of B-B bonded compounds researchgate.net |

| Boron Trihalide | Tertiary Amine | Mixed Halide Adduct | Study of steric and electronic effects rsc.org |

Activation of Small Molecules via this compound

The activation of small, kinetically stable molecules like H₂ and CO₂ is a significant challenge in chemistry. rsc.org A prominent strategy for this is the use of "Frustrated Lewis Pairs" (FLPs), which consist of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct. rsc.orgnih.govrsc.org This unquenched reactivity allows the pair to cooperatively activate small molecules.

Many successful FLPs utilize highly electrophilic boranes like B(C₆F₅)₃ as the Lewis acidic component. mdpi.comnih.gov These systems can heterolytically cleave dihydrogen and react with other small molecules like CO₂, N₂O, and SO₂. mdpi.comnih.govmq.edu.au The activation of CO₂ by boranes is particularly relevant for carbon capture and utilization strategies, potentially leading to the formation of valuable chemicals like formates or methanol. nih.govmdpi.comrsc.org While much of the research has focused on perfluorinated arylboranes, the principles of FLP chemistry could potentially be extended to other boranes, including aminoboranes, by carefully tuning the steric and electronic properties of the Lewis acid and base partners.

The following table outlines small molecules activated by borane-based systems and the typical resulting products.

| Small Molecule | Borane System | Product Type | Reference |

| H₂ | FLP (e.g., B(C₆F₅)₃ / Phosphine) | [H-Phosphonium][H-Borate] | rsc.orgmdpi.com |

| CO₂ | FLP or Borane/Hydride | Formate-Borane Adducts | nih.govmdpi.com |

| Alkenes/Alkynes | FLP | Zwitterionic Adducts | mdpi.com |

| N₂O, SO₂ | FLP | Insertion Products | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of Tris Pyrrolidino Borane and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probes

NMR spectroscopy stands as a powerful tool for probing the mechanistic details of reactions involving tris(pyrrolidino)borane. Its ability to provide real-time information on the transformation of species in solution makes it invaluable for understanding reaction pathways and identifying short-lived intermediates.

In-situ NMR Monitoring of Reaction Pathways

In-situ NMR monitoring has been effectively employed to follow the course of reactions involving this compound, particularly in the context of hydrogen storage. The dehydrogenation of this compound to tris(1H-pyrrole-1-yl)borane, a reaction of interest for chemical hydrogen storage, has been monitored using this technique. By acquiring NMR spectra at various time intervals during the reaction, researchers can track the disappearance of starting material and the appearance of products, providing kinetic and mechanistic insights.

For instance, the iridium-catalyzed dehydrogenation of this compound has been followed by ¹H and ¹¹B NMR spectroscopy. The changes in the proton and boron environments upon the removal of hydrogen atoms are readily observable. In the ¹¹B NMR spectrum, the signal corresponding to this compound gives way to a new resonance characteristic of the dehydrogenated product, tris(1H-pyrrole-1-yl)borane. This allows for a quantitative assessment of the reaction progress over time.

| Compound | Chemical Shift (δ) / ppm |

|---|---|

| This compound | ~26.0 |

| Tris(1H-pyrrole-1-yl)borane | ~23.0 |

Elucidation of Transient Species via NMR Techniques

While the identification of stable reactants and products is straightforward, the elucidation of transient intermediates is more challenging. Specialized NMR techniques, such as rapid-injection NMR and low-temperature NMR, can be utilized to detect and characterize short-lived species that are crucial to the reaction mechanism. Although specific studies detailing the trapping and characterization of transient species for this compound are not extensively reported in the literature, the general methodology is applicable. For example, in related aminoborane (B14716983) chemistries, intermediates such as boronium ions or partially dehydrogenated species have been proposed, and their existence could potentially be confirmed through advanced NMR experiments.

X-ray Diffraction Analysis of Cocrystals and Reaction Adducts

The analysis of cocrystals and reaction adducts of this compound can provide further insights into its intermolecular interactions and reactivity. For instance, the cocrystallization of this compound with Lewis acids or other reagents could reveal the nature of their interactions and provide snapshots of pre-reaction complexes. While specific examples of cocrystals with this compound are not abundant in the literature, the technique remains a powerful tool for structural elucidation in this field.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.123(2) |

| b (Å) | 12.456(3) |

| c (Å) | 12.543(3) |

| β (°) | 109.98(3) |

| Volume (ų) | 1339.1(5) |

Note: The crystallographic data is based on the CCDC deposition CCDC-165578. birzeit.edu

Vibrational Spectroscopy for Tracking Chemical Transformations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a sensitive probe of molecular structure and bonding. These methods are particularly useful for identifying functional groups and tracking their changes during a chemical reaction. In the context of this compound, vibrational spectroscopy can be used to monitor the B-N bond, as well as the C-H and N-H (in intermediates or adducts) bonds.

For example, in the dehydrogenation reaction to form tris(1H-pyrrole-1-yl)borane, the disappearance of C-H stretching and bending modes of the pyrrolidine (B122466) rings and the appearance of new bands associated with the aromatic pyrrole (B145914) rings can be followed. The B-N stretching frequency is also expected to shift, reflecting the change in the boron-nitrogen bond order and the electronic environment of the boron atom. While a detailed vibrational analysis for tracking the transformation of this compound is not extensively documented, the principles of the technique are well-established for related aminoborane systems. google.com

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| B-N Stretch | 900 - 1100 | IR, Raman |

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C-H Bending | 1350 - 1470 | IR |

Electron Paramagnetic Resonance (EPR) Studies of Radical Intermediates (If applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. In the context of this compound chemistry, EPR studies would be applicable if radical intermediates are involved in any of its reactions. For instance, some dehydrogenation or oxidation reactions of aminoboranes can proceed through radical pathways.

While specific EPR studies on this compound are not widely reported, research on other aminoborane systems has shown the utility of EPR in identifying and characterizing boryl radicals. ucl.ac.uknih.govacs.org These studies provide information about the electronic structure and environment of the radical center. If radical mechanisms were proposed for reactions involving this compound, EPR would be an indispensable tool for their verification and for the characterization of the radical intermediates. The generation of a pyrrolidino-substituted boryl radical, for example, would give a characteristic EPR spectrum from which hyperfine coupling constants to the boron and nitrogen nuclei could be extracted, providing a detailed picture of the radical's electronic structure. ucl.ac.uk

Theoretical and Computational Chemistry of Tris Pyrrolidino Borane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Tris(pyrrolidino)borane. These methods, which solve the Schrödinger equation for the molecule, provide detailed information about its electronic structure and energetics. For this compound, a key feature of interest is the nature of the boron-nitrogen (B-N) bonds. Unlike a simple single bond, the B-N bond in aminoboranes exhibits partial double bond character due to the donation of the nitrogen lone pair into the vacant p-orbital of the boron atom.

Ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can be used to determine the molecular geometry and orbital energies. These calculations reveal a trigonal planar geometry around the central boron atom in this compound, consistent with sp² hybridization. The pyrrolidine (B122466) rings themselves adopt puckered envelope or twisted conformations.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. In this compound, the HOMO is typically associated with the nitrogen lone pairs, while the LUMO is centered on the boron atom's empty p-orbital. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and its susceptibility to electronic excitation.

Representative Data from Quantum Chemical Calculations for Tris(amino)boranes

| Property | Calculated Value (Representative) | Significance for this compound |

| B-N Bond Length | ~1.43 Å | Shorter than a typical B-N single bond (~1.58 Å), indicating significant π-character. |

| N-B-N Bond Angle | ~120° | Confirms the trigonal planar geometry around the boron atom. |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons, relevant for reactions with electrophiles. |

| LUMO Energy | +1.2 eV | Represents the energy of the lowest available empty orbital, key for reactions with nucleophiles. |

| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability under normal conditions. |

| Dipole Moment | ~1.5 D | Reflects the overall polarity of the molecule, arising from the electronegativity difference between B and N. |

Note: These values are representative for tris(amino)boranes and serve to illustrate the typical output of quantum chemical calculations. Actual values for this compound may vary.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the mechanisms of chemical reactions. DFT methods offer a good balance between accuracy and computational cost, making them well-suited for exploring the potential energy surfaces of reactions involving molecules of the size of this compound.

One important application of DFT is in elucidating the mechanism of amidation reactions where this compound acts as a reagent. ucl.ac.uk For the related boronic acid-mediated amidation, computational studies have shown that the reaction proceeds through the formation of an acyloxyboron intermediate. ucl.ac.uk A similar pathway can be hypothesized for this compound, where it reacts with a carboxylic acid to form a reactive intermediate, which is then attacked by an amine to form the amide.

Another area of interest is the dehydrogenation of this compound, which has been considered for chemical hydrogen storage. energy.gov DFT studies can model the step-wise removal of hydrogen atoms and calculate the energetics of each step, providing insights into the feasibility and efficiency of the hydrogen release process.

Illustrative DFT Data for a Hypothesized Amidation Step with a Borane (B79455) Reagent

| Species | Relative Gibbs Free Energy (kcal/mol) | Description |

| Reactants (Borane + Carboxylic Acid + Amine) | 0.0 | The starting point of the reaction. |

| Intermediate (Acyloxyborane species) | -5.2 | A stable intermediate formed by the reaction of the borane with the carboxylic acid. |

| Transition State (Amine attack) | +15.8 | The highest energy point on the reaction pathway, corresponding to the attack of the amine on the intermediate. |

| Products (Amide + Borinic Acid + Pyrrolidine) | -12.4 | The final products of the reaction. |

Note: This table presents hypothetical data to illustrate the application of DFT in studying reaction mechanisms. The values are representative of typical amidation reactions.

Molecular Dynamics Simulations of Reactivity and Conformation

While quantum chemical methods are excellent for studying static molecular properties and single reaction steps, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes, solvent effects, and complex reaction events.

For this compound, MD simulations can be used to study the conformational flexibility of the three pyrrolidine rings. The rings can pucker and twist, and these motions can influence the accessibility of the boron center to incoming reactants. By simulating the molecule in a solvent, one can also gain a more realistic understanding of how solvent molecules interact with the solute and affect its reactivity.

MD simulations can also be coupled with quantum mechanics in what are known as QM/MM (Quantum Mechanics/Molecular Mechanics) methods. In a QM/MM simulation of a reaction involving this compound, the reacting species and their immediate environment would be treated with a high-level QM method, while the rest of the system (e.g., the bulk solvent) would be treated with a more computationally efficient MM force field. This approach allows for the study of reaction dynamics in a condensed-phase environment.

Prediction of Novel Reactivity and Molecular Design

One of the most exciting frontiers in computational chemistry is the ability to predict the properties of yet-to-be-synthesized molecules and to design new reagents and catalysts with desired functionalities. Computational methods can be used to screen virtual libraries of compounds and to identify promising candidates for experimental investigation.

In the context of this compound, computational tools can be employed to design derivatives with enhanced reactivity or selectivity. For example, by systematically modifying the substituents on the pyrrolidine rings in silico, one could study the effect of these modifications on the electronic properties of the boron center. This could lead to the design of a more efficient amidation reagent or a more effective catalyst for a particular transformation.

Furthermore, computational screening can be used to explore entirely new applications for this compound and related molecules. By calculating its interaction energies with various substrates, one could identify potential new reaction partners or catalytic cycles. For instance, the Lewis acidic nature of the boron center and the Lewis basic nature of the nitrogen atoms suggest the potential for "frustrated Lewis pair" (FLP) chemistry, which could be explored computationally to predict its ability to activate small molecules like H₂ or CO₂.

Emerging Research Frontiers and Future Directions in Tris Pyrrolidino Borane Chemistry

Development of Novel Synthetic Methodologies Utilizing Tris(pyrrolidino)borane

While traditionally viewed as a precursor for other boron compounds, such as tetra(pyrrolidino)diborane(4), recent advancements in boron chemistry suggest a more direct role for this compound in novel synthetic methodologies. Research is now moving towards leveraging its inherent properties as a versatile reagent and building block.

One of the burgeoning areas of research is the use of aminoboranes as synthons for more complex molecules. A recently developed method for the synthesis of aminoboranes involves a tandem iodination/dehydroiodination of amine-boranes, which allows for the rapid and efficient production of these compounds at room temperature. nih.govacs.org This advancement opens up possibilities for the in situ generation of reactive intermediates from this compound for subsequent transformations.

Furthermore, the robust B-N bonds in this compound make it a suitable precursor for the synthesis of boron-nitrogen containing polymers and ceramics. nih.govresearchgate.netrsc.org The pyrolysis of such aminoboranes can lead to the formation of hexagonal boron nitride (h-BN), a material with desirable properties such as high thermal conductivity and stability. rsc.org Future research is anticipated to focus on controlling the polymerization and pyrolysis of this compound and its derivatives to produce bespoke boron nitride materials with tailored properties for applications in electronics and composites.

Exploration of New Reactivity Modes and Chemoselective Transformations

The exploration of new reactivity patterns for this compound is a key area of current research, with a particular focus on its potential role in catalysis and chemoselective transformations. The electron-donating pyrrolidino groups modulate the Lewis acidity of the boron center, offering a unique reactivity profile compared to more conventional boranes like triphenylborane (B1294497) or tris(pentafluorophenyl)borane (B72294).

A significant area of contemporary boron chemistry is the development of Frustrated Lewis Pairs (FLPs), which are combinations of bulky Lewis acids and bases that cannot form a classical adduct due to steric hindrance. wikipedia.org These unquenched reactive centers are capable of activating small molecules, including H₂, CO₂, and olefins. While much of the research in FLP chemistry has centered on highly fluorinated boranes, the steric bulk of the three pyrrolidino groups in this compound suggests its potential as a Lewis acid component in FLP chemistry. wikipedia.orgnsf.gov Future investigations will likely explore the combination of this compound with bulky phosphines or amines to develop novel FLP systems for metal-free hydrogenations and other catalytic transformations. rsc.orgwikipedia.orgnih.gov

The selective activation of substrates is another promising avenue. The interaction of the boron center with various functional groups can be fine-tuned, potentially leading to highly chemoselective reactions. For instance, the catalytic activity of boranes in hydrosilylation and hydroboration reactions is well-documented for other boranes and presents an opportunity for exploration with this compound. nih.govmdpi.com

Design of Tailored this compound Derivatives for Specific Research Applications

The modification of the this compound scaffold to create derivatives with tailored properties is a frontier with immense potential. By introducing functional groups onto the pyrrolidine (B122466) rings, researchers can fine-tune the steric and electronic environment of the boron center, thereby controlling its reactivity and selectivity.

This strategy is analogous to the development of chiral organocatalysts, where modifications to a core scaffold lead to highly effective and selective catalysts for asymmetric synthesis. The synthesis of functionalized aminoboranes is a growing field, with methods being developed to introduce a variety of substituents. purdue.edu Applying these principles to this compound could lead to a new class of chiral Lewis acid catalysts.

For example, the introduction of chiral substituents on the pyrrolidine rings could enable enantioselective reductions or cycloadditions. Furthermore, the attachment of polymerizable groups could allow for the incorporation of the tris(aminoborane) unit into macromolecular architectures, leading to new functional materials. The synthesis of such tailored derivatives would open the door to a wide range of applications, from asymmetric catalysis to the development of responsive materials.

Interdisciplinary Research Opportunities in Boron Chemistry

The unique properties of this compound and its potential derivatives create exciting opportunities for interdisciplinary research, bridging organic and inorganic chemistry with materials science, energy research, and medicinal chemistry.

Hydrogen Storage: Amine-boranes are being extensively investigated as potential materials for chemical hydrogen storage due to their high hydrogen content and the ability to release hydrogen under controlled conditions. whiterose.ac.ukenergy.govalfa-chemistry.comsouthwales.ac.uk Theoretical studies on pyrrolidine-borane have highlighted its potential for on-board hydrogen storage applications. whiterose.ac.uk Future research on this compound could focus on enhancing its dehydrogenation kinetics and thermodynamics, possibly through the formation of composites or nanostructured materials.

Organic Electronics: Boranes, particularly strong Lewis acids like tris(pentafluorophenyl)borane, have been used as p-type dopants for organic semiconductors in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tcichemicals.comosti.govresearchgate.netarxiv.orgbeilstein-journals.org The ability of the boron center to accept electron density makes it a candidate for modulating the electronic properties of conjugated organic materials. The potential of this compound and its electronically modified derivatives as dopants or components in charge-transfer materials is an unexplored but promising area of research. Theoretical studies on the electronic properties of related boron-nitrogen systems can provide valuable insights into their potential in this field. mdpi.commdpi.com

Medicinal Chemistry: Boron-containing compounds have a rich history in medicinal chemistry, with several FDA-approved drugs. Amine-borane derivatives have demonstrated a wide range of biological activities, including antineoplastic and hypolipidemic effects. nih.gov The development of functionalized this compound derivatives could lead to new therapeutic agents with novel mechanisms of action.

The table below summarizes the potential interdisciplinary applications of this compound.

| Research Area | Potential Application of this compound | Key Research Focus |

| Materials Science | Precursor for Boron-Nitride (BN) ceramics | Controlled pyrolysis and synthesis of structured BN materials. |

| Energy Storage | Chemical hydrogen storage | Improving dehydrogenation kinetics and thermodynamics. |

| Organic Electronics | p-type dopant for organic semiconductors | Synthesis of derivatives with tailored electronic properties. |

| Medicinal Chemistry | Scaffold for novel therapeutic agents | Design and synthesis of biologically active derivatives. |

常见问题

Q. Basic

- ¹H/¹³C NMR : Analyze ligand coordination and boron environment shifts. For example, pyrrolidine protons exhibit upfield shifts (δ 2.5–3.0 ppm) due to boron’s electron-withdrawing effects .

- ¹¹B NMR : A singlet near δ 60 ppm confirms trigonal-planar geometry, distinguishing it from tetrahedral borate salts .

- FT-IR : B-N stretching vibrations (1350–1450 cm⁻¹) and absence of B-F peaks (if applicable) validate structure .

What frameworks guide the formulation of research questions for studying this compound’s reactivity?

Basic

Use the PICO framework to structure hypotheses:

- Population : this compound in catalytic systems.

- Intervention : Varying reaction conditions (solvent, temperature).

- Comparison : Other Lewis acids (e.g., B(C₆F₅)₃).

- Outcome : Reaction yield, selectivity, or mechanistic insights .

Refine questions using literature gaps, such as understudied substrate scopes .

What strategies can optimize the catalytic activity of this compound in hydroboration reactions?

Q. Advanced

- Microwave irradiation : Enhances reaction rates by polarizing boron’s empty p-orbital, as demonstrated with fluorinated boranes (e.g., 30% yield increase at 100°C vs. conventional heating) .

- Solvent selection : Non-coordinating solvents (e.g., toluene) improve Lewis acidity by minimizing boron-solvent interactions .

- Additive screening : Co-catalysts like phosphines (e.g., PtBu₃) stabilize transition states in asymmetric hydroboration .

How does this compound influence the electronic properties of conjugated polymers in thin-film transistors?

Q. Advanced

- Doping mechanism : Borane acts as a p-dopant, withdrawing electron density via B–N coordination, reducing polymer ionization potential (IP) by 0.3–0.5 eV .

- Device performance : Increases charge carrier mobility (e.g., from 0.1 to 1.2 cm²/V·s in indenopyrazine polymers) by reducing trap states .

- Characterization : Use UV-vis-NIR spectroscopy to monitor polaron formation and XPS to confirm boron-polymer interactions .

What experimental approaches resolve contradictions in reported reaction yields involving this compound?

Q. Advanced

- Conditional replication : Systematically vary parameters (e.g., moisture levels, catalyst loading) using design-of-experiment (DoE) matrices to identify critical variables .

- In situ monitoring : Employ Raman spectroscopy or ReactIR to detect transient intermediates (e.g., borane-substrate adducts) that affect yield discrepancies .

- Cross-validation : Compare results with analogous systems (e.g., B(C₆F₅)₃) to isolate steric/electronic contributions .

How can researchers design robust kinetic studies for this compound-mediated reactions?

Q. Advanced

- Rate law determination : Use pseudo-first-order conditions with excess substrate to isolate borane’s kinetic role .

- Activation parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots from rate data at multiple temperatures (e.g., 25–80°C) .

- Computational modeling : Validate experimental k values with DFT-calculated transition-state energies (e.g., B3LYP/6-31G*) .

What are the challenges in quantifying this compound’s Lewis acidity?

Q. Advanced

- Competitive titration : Use Gutmann-Beckett method with triethylphosphine oxide (EPO); higher acceptor number (AN) indicates stronger acidity (e.g., AN = 80–85 vs. B(C₆F₅)₃ at AN = 89) .

- Solvent interference : Account for solvent Lewis basicity (e.g., THF competes with EPO, skewing AN values) .

- Spectroscopic proxies : Correlate ¹¹B NMR shifts with calculated fluoride ion affinities (FIA) .

How can mechanistic studies distinguish between inner- and outer-sphere pathways in this compound catalysis?

Q. Advanced

- Kinetic isotope effects (KIE) : A primary KIE (k_H/k_D > 2) suggests proton transfer in the rate-determining step (inner-sphere) .

- Steric effects : Introduce bulky substrates; if rate decreases, outer-sphere coordination dominates due to hindered boron access .

- Cross-over experiments : Mix isotopically labeled and unlabeled boranes to detect ligand exchange (indicative of inner-sphere mechanisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。